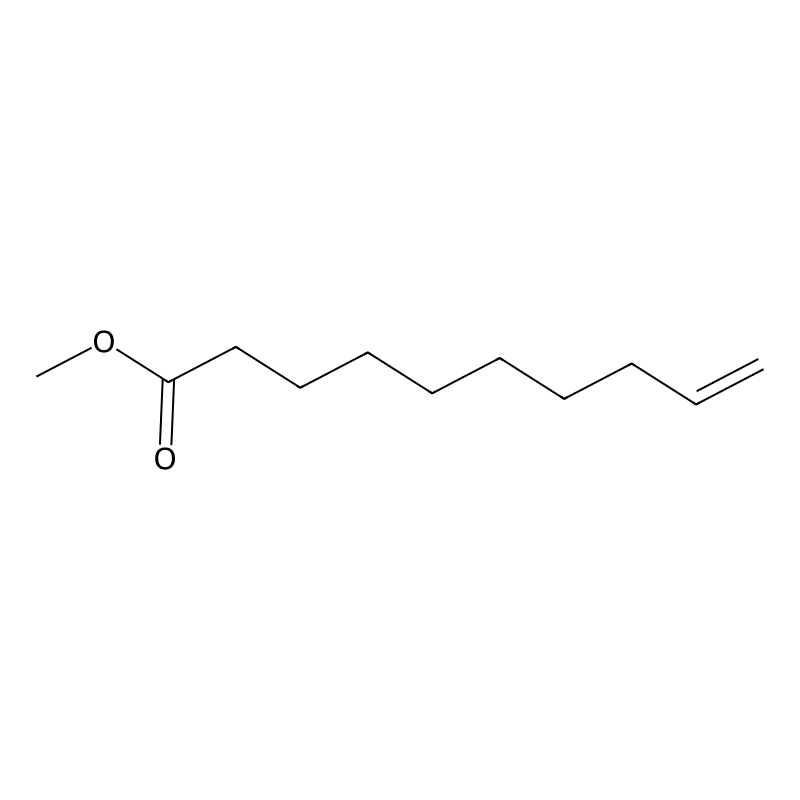

Methyl 9-decenoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 9-decenoate lipid number C10:1 ME

Chemical Identification and Properties

The table below summarizes the core identifier and property data for Methyl 9-decenoate from the supplier documentation and the NIST Chemistry WebBook [1] [2].

| Property Type | Details |

|---|---|

| CAS Number | 25601-41-6 [1] |

| Synonyms | This compound; 9-Decenoic acid, methyl ester [1] |

| Molecular Formula | C₁₁H₂₀O₂ [1] [2] |

| Molecular Weight | 184.28 g/mol [1] (184.2753 g/mol [2]) |

| Lipid Number | C10:1 ME [1] |

| Purity | >98% [1] |

| Physical State | Liquid [1] |

Supplier and Availability Information

This information is sourced from a commercial supplier's website [1].

| Item | Catalog Number | Price |

|---|---|---|

| This compound | 20-1009-9 | 138.00 € |

| Package Size | 100 mg | |

| Storage | Freezer | |

| Documentation | Certificate of Analysis is available [1] |

Experimental Data from Scientific Literature

A compiled data point from a scientific study is available through NIST on gas chromatography retention indices [2].

| Experiment | Column Type | Active Phase | Retention Index (I) | Reference |

|---|---|---|---|---|

| Gas Chromatography | Capillary | CP Sil 8 CB | 1316 | Elmore, J.S. et al., 2002 [2] |

Method Details: The analysis was performed using a 60 m column with a 0.25 mm internal diameter and a 0.25 μm film thickness. The carrier gas was Helium, with an initial temperature of 40°C held for 2 minutes, followed by an increase of 4°C per minute to a final temperature of 280°C [2].

Experimental Workflow Diagram

Based on the available information, here is a flowchart that outlines a general characterization workflow for this compound, which incorporates the specific gas chromatography data point from the search results.

A general workflow for characterizing this compound, incorporating a specific data point from the literature.

References

Methyl 9-decenoate NIST chemistry webbook data

Chemical Identity & Properties

| Property Type | Property Name | Value | Unit | Source |

|---|---|---|---|---|

| Basic Identification | IUPAC Name | methyl 9-decenoate | [1] | |

| CAS Registry Number | 25601-41-6 | [2] [3] [4] | ||

| Molecular Formula | C₁₁H₂₀O₂ | [1] [2] | ||

| Molecular Weight | 184.28 | g/mol | [2] [4] | |

| InChIKey | SBIGSHCJXYGFMX-UHFFFAOYSA-N | [1] [2] | ||

| Physical Properties | Boiling Point | 123 | °C (at 21 Torr) | [3] [4] |

| Density (Predicted) | 0.883 ± 0.06 | g/cm³ | [3] [4] | |

| Vapor Pressure | 13.37 | Pa at 25°C | [3] [4] | |

| logP (Octanol/Water) | 3.076 - 4.6 | [5] [4] | ||

| Physical State (at room temp.) | Liquid | [2] | ||

| Thermodynamic Properties | Enthalpy of Formation (ΔfH°gas) | -389.74 | kJ/mol | [5] |

| Enthalpy of Vaporization (ΔvapH°) | 48.57 | kJ/mol | [5] | |

| Enthalpy of Fusion (ΔfusH°) | 25.75 | kJ/mol | [5] |

Experimental Data & Protocols

The following diagram illustrates the key experimental workflows and the logical relationship between the analytical techniques used for this compound:

Gas Chromatography (GC) Analysis

This method is suitable for separating and analyzing this compound in a mixture [1].

- Protocol Details

HPLC Analysis

This method can be used for analysis, including purification or mass spectrometry (MS) compatible applications [6].

- Protocol Details

- Column: Newcrom R1 (a reverse-phase column with low silanol activity) [6].

- Mobile Phase: Composed of acetonitrile (MeCN), water, and an acid [6].

- Acid Modifier:

- Scalability: The method is scalable and can be adapted for fast UPLC using columns with smaller 3 µm particles or for preparative separation to isolate impurities [6].

NMR Spectral Prediction

While no experimental NMR data was found in the search results, the chemical shifts for its protons can be estimated using general principles [7].

- Interpretation Guide

- Protons α to C=O (C2): The methylene group (CH₂) directly adjacent to the ester carbonyl is predicted to be in the region of 2.5 - 4.5 ppm due to the deshielding effect of the oxygen atom [7].

- Alkenyl Proton (C10): The proton (CH=) directly attached to the double bond carbon is predicted to be in the region of 4.5 - 6.5 ppm [7].

- Methylene Protons α to Alkene (C8): The methylene group (CH₂) adjacent to the double bond is predicted to be in the region of 1.5 - 2.5 ppm [7].

- Remote Methyl/Methylene Protons: The terminal methyl (C1) and other methylene groups in the middle of the chain are expected to appear between 0.9 - 1.5 ppm [7].

Research Context & Applications

This compound is not just a chemical standard; it has practical relevance in several scientific fields.

- Role in Research: It is used as a high-purity reference standard (>98%) in lipid research and is typically stored in a freezer to maintain stability [2].

- Industrial Applications: Due to its fruity, waxy odor, it is employed as a flavoring agent and fragrance ingredient in the food and cosmetics industries [3]. It also serves as a building block in pharmaceutical production and the synthesis of other chemical products [3].

- Safety & Handling: One safety data sheet (SDS) classifies it with the signal word "Warning" and the hazard statement H400 (Very toxic to aquatic life). Recommended precautions include avoiding release into the environment and using proper waste disposal methods [4].

References

- 1. - methyl 9 decenoate [webbook.nist.gov]

- 2. - Methyl | CAS... | Larodan Research Grade Lipids 9 Decenoate [larodan.com]

- 3. Cas 25601-41-6, 9 -Decenoic acid, methyl ester | lookchem [lookchem.com]

- 4. -Decenoic acid, 9 ester | 25601-41-6 methyl [chemicalbook.com]

- 5. - methyl - 9 & Physical decenoate by Cheméo Chemical Properties [chemeo.com]

- 6. - methyl | SIELC Technologies 9 decenoate [sielc.com]

- 7. table in easy way to remember NMR spectrum [egpat.com]

what is Methyl 9-decenoate

Synthesis and Production

A primary method for synthesizing Methyl 9-decenoate is through the ethenolysis of Methyl oleate [1]. This metathesis reaction uses ethylene and a catalyst to cleave the double bond in Methyl oleate, a common fatty acid ester derived from natural oils.

The following diagram illustrates the synthesis workflow and key reaction:

Detailed Experimental Protocol for Synthesis [1]:

Step 1: Substrate Purification

- Reactants: Methyl oleate is purified by mixing with triethylaluminum (TEAI, 700 ppm by weight) in toluene.

- Conditions: The mixture is stirred under an inert atmosphere (e.g., in a glovebox) at room temperature for 1-4 hours.

Step 2: Ethenolysis Reaction

- Reaction Vessel: A glass vial placed inside a stainless steel autoclave.

- Setup: The purified Methyl oleate is mixed with a catalyst solution (e.g., a tungsten-based catalyst at 0.01 M in benzene).

- Atmosphere: The reaction is conducted under an inert atmosphere.

- Process: The autoclave is pressurized with ethylene gas to 10 atm (approx. 7600 Torr) and heated to 50°C with stirring for 18 hours.

- Work-up: After reaction, the ethylene pressure is released. The liquid reaction mixture is diluted with n-pentane and analyzed by GC-MS/FID.

Key Parameters:

- Typical Yield: Up to 78%.

- Catalyst Note: The choice of catalyst is critical. The patent indicates that using a molybdenum analog under comparable conditions resulted in a significantly lower yield (~30%).

Analytical Methods

This compound can be characterized using several chromatographic techniques. Standard parameters are compiled from the search results.

Table: Standard Chromatographic Retention Data

| Technique | Column Type | Active Phase | Retention Index (RI) | Experimental Conditions |

|---|---|---|---|---|

| Gas Chromatography (GC) | Capillary (CP Sil 8 CB) | Non-polar | 1316 [2] | 60 m / 0.25 mm / 0.25 μm; Helium carrier gas; Oven: 40°C for 2 min, then ramp at 4°C/min to 280°C [2] |

HPLC Analysis Protocol [3]:

- Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

- Column: Newcrom R1 (a reverse-phase column with low silanol activity).

- Note: For ultra-fast separations, a UPLC version with 3 µm particles is available.

- Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid.

- For MS-compatibility: Replace phosphoric acid with formic acid.

- Applications:

- Qualitative and quantitative analysis.

- Scalable for preparative purification and isolation of impurities.

- Suitable for pharmacokinetic studies.

Applications and Market Outlook

This compound serves as a specialty chemical and building block in various industries. Its market is expected to grow, driven by trends in consumer goods [4].

Table: Applications and Commercial Landscape

| Category | Details |

|---|

| Key Applications | • Cosmetics & Personal Care: Used in formulations for perfumes, lotions, and skincare products for its solvent and fragrance properties. • Flavors: Employed as a flavor ingredient. • Pharmaceuticals: Researched for potential use in drug delivery systems and wellness products. • Lubricants & Other Industrial Applications [4]. | | Market Drivers | • Growing demand for natural and sustainable ingredients in cosmetics. • Increased health consciousness among consumers. • Advancements in extraction and production technologies [4]. | | Key Suppliers | Wilmar, Larodan, BOC Sciences, Solarbio, Lingbao, Pharmaffiliates Analytics and Synthetics [4]. |

References

Comprehensive Technical Guide: Methyl 9-Decenoate Derivatization from Rapeseed Oil

Introduction and Industrial Context

Methyl 9-decenoate (9-DAME) represents an important bio-based chemical intermediate derived from rapeseed oil methyl esters (RME) through sophisticated catalytic processes. This ω-unsaturated ester has gained significant industrial attention due to its versatile applications in lubricants, surfactants, polymer precursors, and pharmaceutical intermediates. The compound's structure features a terminal double bond and ester functionality, making it highly amenable to further chemical transformations. The growing interest in 9-DAME aligns with global initiatives to transition from petroleum-based feedstocks to renewable alternatives that offer reduced environmental impact while maintaining high performance characteristics.

The industrial production of this compound from rapeseed oil represents a convergence of green chemistry principles and process intensification strategies. German biodiesel producer Verbio is pioneering this transition with its rapeseed oil methyl ester-based ethenolysis plant in Bitterfeld, scheduled to become operational in 2026. This facility aims to produce 32,000 tonnes/year of 9-DAME and 17,000 tonnes/year of 1-decene, totaling approximately 60,000 tonnes/year of renewable products for the chemical industry [1]. The production process leverages catalytic ethenolysis, which cleaves the double bonds in monounsaturated rapeseed oil methyl esters using ethylene, effectively shortening the carbon chains to produce valuable C10 and C11 compounds. This approach demonstrates how established biodiesel production can be integrated with advanced catalytic processes to generate higher-value chemical products from the same renewable feedstock.

Synthesis Pathways and Chemical Transformations

Overview of Derivatization Routes

The transformation of rapeseed oil into this compound involves multiple catalytic steps that progressively modify the native triglyceride structure. The process begins with transesterification of rapeseed oil triglycerides to produce rapeseed oil methyl esters (RME), commonly known as biodiesel. The RME then undergoes careful semi-hydrogenation to reduce polyunsaturated esters while preserving monounsaturated components, followed by isomerization and ethenolysis steps to produce the target this compound compound. Each step requires precise catalyst selection and reaction condition optimization to maximize yield and minimize undesirable side reactions that can lead to product degradation or formation of by-products that are difficult to separate.

The fundamental challenge in producing this compound from rapeseed oil lies in the complex fatty acid profile of the starting material. Native rapeseed oil contains a mixture of saturated fatty acids (primarily C16:0 and C18:0), monounsaturated fatty acids (predominantly C18:1 with double bonds at various positions), and polyunsaturated fatty acids (C18:2 and C18:3). The presence of multiple double bonds in the polyunsaturated components necessitates the initial semi-hydrogenation step to prevent uncontrolled reactions and undesirable by-product formation in subsequent stages. Recent advances in catalyst design and process engineering have significantly improved the selectivity and efficiency of these transformations, making the production of this compound increasingly economically viable at industrial scales [2].

Ethenolysis Pathway

The primary route to this compound from rapeseed oil involves ethenolysis of monounsaturated fatty acid methyl esters, particularly methyl oleate (cis-9-octadecenoate). This metathesis reaction with ethylene cleaves the double bond in the C18 chain to produce two shorter-chain fragments: This compound (C11H20O2) and 1-decene (C10H20). The reaction is typically catalyzed by ruthenium-based complexes, with recent developments focusing on cyclic alkyl amino carbene (CAAC) Ru catalysts that offer exceptional activity and selectivity. These advanced catalytic systems have demonstrated record-setting conversions (91%) and selectivities (94%) under optimized conditions, representing a significant improvement over earlier catalysts [2].

The industrial ethenolysis process faces several technical challenges, including catalyst cost, sensitivity to feedstock impurities, and reaction equilibrium limitations. To address these issues, researchers have developed a sequential process approach that separates the various catalytic steps rather than attempting them simultaneously. This strategy allows for individual optimization of each transformation and enables the use of heterogeneous catalysts where possible, simplifying product separation and catalyst recycling. The sequential method has proven particularly advantageous for handling the natural variation in rapeseed oil composition, as it allows for careful conditioning of the intermediate streams before the critical ethenolysis step [2].

Table 1: Key Reaction Steps in this compound Production from Rapeseed Oil

| Step | Key Reaction | Catalyst | Conditions | Primary Products |

|---|---|---|---|---|

| Transesterification | Triglycerides + 3MeOH → 3RME + Glycerol | Base catalyst (e.g., NaOH, KOH) | 60-70°C, atmospheric pressure | RME (biodiesel), Glycerol |

| Semi-hydrogenation | RME (C18:2, C18:3) + H₂ → RME (C18:1) | Solvent-stabilized Pd⁰ colloid (20 ppm) | Mild temperatures, H₂ pressure | Monounsaturated RME |

| Isomerization | RME (Δ⁹) → RME (internal Δ) | Brønsted-acidic Amberlyst 15 resin | 60-100°C, neat feedstock | Isomerized RME mixture |

| Ethenolysis | RME (internal Δ) + C₂H₄ → C₁₁H₂₀O₂ + C₁₀H₂₀ | CAAC Ru catalyst (50 ppm) | 60-100°C, ethylene pressure | This compound, 1-decene |

Three-Step Sequential Process

Recent advances have established a robust three-step sequential process that effectively transforms rapeseed oil methyl esters into this compound with high efficiency and minimal by-product formation. The process begins with semi-hydrogenation of the polyunsaturated esters in RME using a solvent-stabilized Pd⁰ colloid at very low concentrations (20 ppm). This selective hydrogenation step is crucial for converting the linoleate (C18:2) and linolenate (C18:3) components present in rapeseed oil into monounsaturated esters without significantly hydrogenating the existing monounsaturated components. The selectivity of this step is critical, as over-hydrogenation would lead to saturated esters that cannot participate in subsequent ethenolysis, thereby reducing overall yield [2].

The second step involves double bond isomerization using an inexpensive, heterogeneous Brønsted-acidic Amberlyst 15 resin catalyst. This transformation shifts the double bond positions along the alkyl chain, creating a distribution of isomers that ultimately yields a broader product distribution after ethenolysis. The isomerization is conducted at high space-time yields (1.3 kg·L⁻¹·h⁻¹) with neat feedstock at mild temperatures (60-100°C). Careful control of the isomerization extent is essential, as excessive migration can position double bonds too close to the ester carbonyl, leading to irreversible formation of γ-stearolactone – a high-boiling by-product that complicates purification and reduces yield. Research indicates that maintaining a Maxwell-Boltzmann distribution of double bond migration steps with an average of 3.3 steps optimally balances product distribution while minimizing lactonization [2].

The final ethenolysis step employs a highly active cyclic alkyl amino carbene (CAAC) Ru catalyst (M1001) at just 50 ppm loading to cleave the isomerized monounsaturated esters with ethylene. This step achieves remarkable 91% conversion with 94% selectivity toward the desired cleavage products under mild conditions (60-100°C) using neat feedstock. The high efficiency of this catalytic system represents a significant advancement over earlier approaches that required much higher catalyst loadings. The resulting product mixture consists primarily of this compound and 1-decene, with minimal formation of high-boiling diesters (<4.9%) and acceptable levels of saturated fatty esters (<21%) that originate from the initial rapeseed oil composition [2].

Diagram 1: Three-step sequential process for this compound production from rapeseed oil

Analytical Methods and Characterization

HPLC Analysis of this compound

High-performance liquid chromatography (HPLC) provides a reliable method for analyzing this compound purity and quantifying potential impurities. The reverse-phase method employing a Newcrom R1 HPLC column with acetonitrile-water-phosphoric acid mobile phase has been optimized for this application. For mass spectrometry (MS) compatible applications, phosphoric acid is replaced with formic acid while maintaining separation efficiency. This method is scalable from analytical to preparative separation, enabling both quality control and isolation of impurities for identification. The use of 3 µm particle columns facilitates rapid UPLC applications when high-throughput analysis is required [3].

The HPLC method offers excellent resolution of this compound from closely related compounds that may be present in the reaction mixture, including positional isomers, saturated esters, and residual starting materials. The typical retention time and response factors should be established using certified reference standards when available. Method validation should demonstrate specificity, linearity, precision, and accuracy across the expected concentration range. For precise quantification, internal standardization with an appropriate compound not present in the sample matrix is recommended to account for potential injection volume variations and instrument drift during analysis sequences.

Quality Control Parameters

Comprehensive quality control for this compound involves monitoring multiple physicochemical properties to ensure consistency and suitability for various applications. The compound's CAS number (25601-41-6) and molecular formula (C11H20O2) provide basic identification, while more sophisticated characterization includes determination of log P value (3.99), which indicates relatively high hydrophobicity with implications for environmental fate and biological activity. Additional parameters include acid value, peroxide value, iodine value, and saponification number, which collectively provide insight into ester purity and potential degradation [3].

Spectroscopic characterization forms an essential component of quality assessment, with FTIR confirming the presence of characteristic ester carbonyl stretching (~1740 cm⁻¹) and terminal vinyl group absorptions (~910 cm⁻¹ and ~990 cm⁻¹). NMR spectroscopy (particularly ¹H and ¹³C) provides detailed structural verification through examination of chemical shifts and coupling patterns associated with the terminal vinyl group (δ ~4.9-5.0 ppm and 5.7-5.9 ppm in ¹H NMR) and ester methoxy group (δ ~3.6 ppm). Gas chromatography with flame ionization detection or mass spectrometric detection remains the primary method for determining isomeric purity and quantifying residual solvents or volatile by-products that may form during synthesis or storage.

Table 2: Key Physicochemical Properties of this compound

| Property | Value/Specification | Analytical Method | Significance |

|---|---|---|---|

| CAS Number | 25601-41-6 | - | Unique compound identifier |

| Molecular Formula | C₁₁H₂₀O₂ | Mass spectrometry | Elemental composition |

| Molecular Weight | 184.280 g/mol | - | Stoichiometry calculations |

| InChI Key | SBIGSHCJXYGFMX-UHFFFAOYSA-N | - | Standardized structure identifier |

| Log P | 3.99 | HPLC/Calculation | Hydrophobicity indicator |

| Boiling Point | Not fully characterized | GC, distillation | Purification and processing |

| Structural Features | Terminal double bond, ester group | FTIR, NMR | Reactivity and applications |

Industrial Applications and Performance Data

Lubricants and Hydraulic Fluids

This compound serves as a valuable intermediate for bio-lubricants and hydraulic fluids due to its combination of polar ester functionality and hydrocarbon chain. Derivatives of this compound, particularly those obtained through further transformations such as hydrogenation, epoxidation, or transesterification with polyols, exhibit excellent lubricating properties, high viscosity indices, and improved low-temperature performance compared to mineral oil-based products. The inherent biodegradability of ester-based lubricants makes them particularly attractive for environmentally sensitive applications such as forestry operations, marine environments, and agricultural machinery where accidental leakage or spillage could contaminate ecosystems [4].

Research on hydraulic fluids based on rapeseed oil derivatives has demonstrated that properly formulated esters can meet stringent international standards such as ISO 15380 for environmentally acceptable hydraulic fluids. The performance of these bio-based fluids can be enhanced through additive packages that address limitations in oxidative stability and low-temperature behavior. Studies have shown that adding 0.25% TBHQ (antioxidant), 1% Lubrizol 7671A (additive package), and 0.05% polymethylsiloxane (defoamer) significantly improves operational performance, allowing these bio-based fluids to compete technically with conventional petroleum-based products while offering superior environmental profiles [4].

Surfactants and Adjuvants

The terminal double bond of this compound provides an excellent handle for chemical modification to produce specialty surfactants with tailored properties. Ethoxylation of this compound derivatives yields nonionic surfactants with advantageous spreading properties and emulsification capabilities. Research has demonstrated that ethoxylates with fewer than 6 ethylene oxide (EO) units effectively promote droplet spreading on hydrophobic surfaces such as plant leaves, enhancing the performance of agricultural sprays. These derivatives have shown particular promise as adjuvants for herbicides such as 2,4-D and phenmedipham, significantly improving foliar uptake and biological efficacy [5].

The surface-active properties of this compound derivatives can be fine-tuned by manipulating the degree of ethoxylation and the nature of the hydrophobic backbone. Studies comparing ethoxylated rapeseed oil and ethoxylated methylated rapeseed oil have revealed structure-activity relationships that inform optimal formulation design. For water-based agricultural formulations, methylated rapeseed oil emulsified with highly ethoxylated (20 EO) rapeseed oil has demonstrated performance comparable to commercial preparations, providing effective crop protection while utilizing renewable, biodegradable raw materials. This application represents a significant market opportunity for this compound as a precursor to high-value, specialized surfactants [5].

Polymer Precursors and Biofuels

The dual functionality of this compound makes it a versatile monomer for polymer synthesis. The terminal double bond readily participates in free-radical polymerization, cationic polymerization, and olefin metathesis, while the ester group can undergo hydrolysis, transesterification, or serve as a comonomer interaction site. These reactivity patterns enable the synthesis of diverse polymeric materials ranging from polyolefins with incorporated ester functionality to polyesters with unsaturated side chains. The resulting polymers often exhibit unique biodegradability characteristics and can be tailored for specific applications such as controlled release systems, biocompatible materials, or pressure-sensitive adhesives [1].

In the biofuels sector, this compound and its derivatives contribute to improving the cold flow properties and blending characteristics of biodiesel. Through controlled isomerization and ethenolysis, the narrow boiling point distribution of conventional biodiesel can be broadened to better match petroleum diesel specifications (EN 590). This transformation is crucial for increasing the renewable content in diesel fuels beyond the current typical 7% biodiesel blend limit. The three-step process (semi-hydrogenation, isomerization, ethenolysis) converts traditional biodiesel into a mixture with a boiling point curve that falls within EN 590 specifications, enabling higher renewable content in standard diesel engines without modification [2].

Experimental Protocols and Methodologies

Ethenolysis Experimental Procedure

The ethenolysis of isomerized RME to produce this compound follows a carefully optimized protocol to maximize conversion and selectivity. In a typical procedure, isomerized RME (100 g, containing a distribution of monounsaturated methyl esters with double bonds primarily between C6-C12 positions) is charged to a high-pressure reactor equipped with mechanical stirring, temperature control, and gas inlet/outlet systems. The reactor is sealed and purged with nitrogen followed by ethylene to remove air and moisture. The CAAC Ru catalyst (M1001) is added at 50 ppm concentration relative to the substrate, and the reactor is pressurized with ethylene (10-20 bar) [2].

The reaction mixture is heated to 80-100°C with vigorous stirring (800-1000 rpm) for 4-6 hours, maintaining constant ethylene pressure through continuous feeding. Progress is monitored by GC analysis of small samples withdrawn periodically through a sampling loop. After completion, the reactor is cooled to room temperature, carefully vented, and the crude reaction mixture is filtered through a silica pad to remove the catalyst residues. The product mixture is distilled under reduced pressure to separate This compound (boiling point ~115-120°C at 1 mbar) from 1-decene (boiling point ~60-65°C at 1 mbar) and heavier by-products. Typical yields reach 85-90% with purity exceeding 94% by GC analysis [2].

Hydraulic Fluid Formulation Protocol

Bio-based hydraulic fluids from this compound derivatives are formulated through a multi-step process that ensures optimal performance and stability. The base stock is typically prepared by transesterification of this compound with trimethylolpropane (TMP) or similar polyols using tetra-isopropyl orthotitanate catalyst (0.2-0.5% by weight) at 180-220°C under reduced pressure (10-20 mbar) to remove the methanol by-product. The reaction is monitored by hydroxyl value and acid value determination, continuing until the hydroxyl value drops below 10 mg KOH/g and acid value below 0.2 mg KOH/g [4].

The resulting triester base stock is cooled to 60-70°C and treated with the additive package: 0.25% TBHQ (added as solution in a small portion of base stock), 1% Lubrizol 7671A performance additive, and 0.05% polymethylsiloxane antifoam agent. The mixture is stirred for 1-2 hours until homogeneous, then filtered through a 5 µm filter to remove any particulate matter. The formulated hydraulic fluid is subjected to comprehensive testing according to ISO 15380 standards, including viscosity measurement at 40°C and 100°C, viscosity index calculation, pour point determination, oxidative stability (Rotating Pressure Vessel Oxidation Test, RPVOT), and seal compatibility testing with standard elastomers [4].

Diagram 2: Analytical workflow for this compound quality control

Herbicide Adjuvant Formulation

Ethoxylated this compound derivatives are prepared as herbicide adjuvants through a controlled ethoxylation reaction. In a standard procedure, This compound (1 mole) and sodium methoxide catalyst (0.3-0.5% by weight) are charged to a stainless steel autoclave equipped with gas dispersion agitator, temperature control, and safety valves. The reactor is purged with nitrogen and heated to 150-170°C with stirring. Ethylene oxide (2-20 moles, depending on desired ethoxylation degree) is fed gradually into the reactor while maintaining temperature below 180°C and pressure below 5 bar [5].

After complete ethylene oxide addition, the reaction mixture is maintained at temperature for 1-2 hours until pressure stabilization indicates reaction completion. The catalyst is neutralized with phosphoric acid or lactic acid and the product is filtered to remove salts. The resulting ethoxylated this compound is characterized by hydroxyl value, water content, and pH measurement. For herbicide formulations, the ethoxylate is typically blended with active ingredients such as phenmedipham or 2,4-D in appropriate solvents (acetone-based or water-based systems) to achieve the desired application concentration [5].

Table 3: Performance Comparison of this compound Derivatives in Various Applications

| Application | Key Performance Metrics | This compound Derivative Performance | Conventional Product Performance |

|---|---|---|---|

| Hydraulic Fluids | Oxidative stability (RPVOT, min) | 200-250 min (with additives) | 150-200 min (mineral oil) |

| Hydraulic Fluids | Biodegradability (OECD 301) | >80% in 28 days | 20-40% in 28 days |

| Herbicide Adjuvants | Droplet spreading area (mm²) | 12-15 mm² (2-5 EO derivatives) | 8-10 mm² (commercial reference) |

| Herbicide Adjuvants | Foliar uptake enhancement | 70-80% improvement | 40-50% improvement |

| Biofuel Components | Boiling point distribution | Meets EN 590 specifications | Traditional biodiesel outside limits |

| Biofuel Components | Cold filter plugging point | -25°C to -30°C | -10°C to -15°C (traditional biodiesel) |

Regulatory Considerations and Sustainability Assessment

The production and use of this compound from rapeseed oil intersects with several regulatory frameworks governing chemicals, biofuels, and environmental safety. As a component of bio-based products, this compound may qualify for preferential treatment under various green chemistry initiatives and bioeconomy strategies implemented in the European Union, United States, and other jurisdictions. The Verbio production facility in Germany exemplifies the industrial implementation of these principles, utilizing certified, sustainably-produced rapeseed oil as the primary feedstock, which ensures compliance with EU Renewable Energy Directive criteria for sustainable bio-based products [1].

From a chemical safety perspective, this compound requires standard hazard assessments typical of unsaturated esters. While comprehensive toxicological data specific to this compound may be limited, classification can be extrapolated from structurally similar compounds. The high log P value (3.99) suggests potential bioaccumulation concerns that warrant consideration in environmental risk assessments. However, the ready biodegradability of ester compounds generally results in favorable environmental profiles compared to persistent petroleum-based alternatives. Proper risk management measures should include standard personal protective equipment for chemical handling, adequate ventilation to prevent vapor accumulation, and procedures to prevent environmental contamination through spills or discharges [3].

The life cycle assessment of this compound production reveals significant potential environmental advantages compared to petrochemical alternatives. The utilization of rapeseed oil as a renewable feedstock reduces dependence on fossil resources and typically offers greenhouse gas emission reductions of 40-60% compared to petroleum-based equivalents. However, the sustainability profile is heavily influenced by agricultural practices, energy sources for processing, and transportation logistics. The integration of this compound production with existing biodiesel facilities, as demonstrated by Verbio, represents an important industrial symbiosis model that maximizes resource efficiency and minimizes environmental impacts through shared infrastructure and energy integration [1].

Conclusion and Future Perspectives

This compound derived from rapeseed oil represents a promising bio-based platform chemical with diverse applications across multiple industrial sectors. The development of efficient catalytic processes, particularly the three-step sequence of semi-hydrogenation, isomerization, and ethenolysis, has enabled cost-effective production at commercial scales. The compound's unique structure, featuring both terminal unsaturation and ester functionality, provides versatile reactivity that supports transformation into numerous value-added derivatives for applications ranging from environmentally acceptable lubricants to efficient herbicide adjuvants.

References

- 1. First distillation column in Verbio rapeseed ester-based oil methyl [ofimagazine.com]

- 2. Sustainable Diesel from Rapeseed Esters by Sequential... Oil [pmc.ncbi.nlm.nih.gov]

- 3. - methyl | SIELC Technologies 9 decenoate [sielc.com]

- 4. (PDF) Compositions of hydraulic fluids based on rapeseed and its... oil [academia.edu]

- 5. Ethoxylated rapeseed as novel adjuvants for herbicides oil derivatives [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocol: Hydroformylation of Methyl 9-Decenoate for the Synthesis of Methyl 11-Oxoundecanoate

Introduction

Hydroformylation, also known as the oxo synthesis, is an industrially vital reaction that involves the addition of synthesis gas (syngas, a mixture of CO and H₂) to an alkene to produce aldehydes [1] [2]. This atom-economical transformation is one of the most significant homogeneously catalyzed processes in industry [1]. The application of this reaction to renewable resources like Methyl 9-decenoate (M9D), which is derived from the ethenolysis of vegetable oils, provides a sustainable pathway to valuable bifunctional platform chemicals [3]. The resulting product, Methyl 11-oxoundecanoate, is a bifunctional ester-aldehyde that serves as a key building block for bio-based polycondensates and other valuable chemical intermediates [3]. These notes detail a robust, continuous protocol for this transformation, highlighting a rhodium-catalyzed, cyclodextrin-mediated aqueous biphasic system that ensures high productivity and efficient catalyst recycling.

Principle and Reaction Mechanism

The hydroformylation of this compound follows the generally accepted Heck and Breslow mechanism for rhodium-catalyzed hydroformylation [1] [2]. The active catalyst is a hydrido metal carbonyl complex. The mechanism begins with the dissociation of a ligand to generate a coordinatively unsaturated species, followed by the key stages of alkene coordination, migratory insertion to form an alkyl complex, CO insertion to yield an acyl complex, and finally hydrogenolysis to release the aldehyde product and regenerate the active catalyst.

For M9D, this reaction regioselectively targets the terminal carbon of the double bond to produce the linear aldehyde, Methyl 11-oxoundecanoate. The use of a sulfonated ligand (e.g., sulfoXantphos) is critical for achieving high regioselectivity towards this linear product and ensures the catalyst remains in the aqueous phase for efficient recycling [3].

The following diagram illustrates the experimental workflow for the continuous hydroformylation process:

Experimental Protocol

Materials and Equipment

Table 1: Materials List

| Material | Specification/Purity | Purpose/Notes |

|---|---|---|

| This compound (M9D) | >98% [4] | Substrate |

| Rhodium precursor e.g., Rh(acac)(CO)₂ | >99% | Catalyst metal source |

| sulfoXantphos ligand | Sulfonated water-soluble ligand | For regioselectivity & catalyst retention |

| Randomly methylated β-cyclodextrin (RAMEB) | - | Phase transfer agent |

| Syngas | 1:1 H₂:CO mixture | Reactant |

| Organic solvent (e.g., Toluene) | Anhydrous | Organic phase component |

| Water | Deionized | Aqueous phase |

Essential Equipment:

- Continuous stirred-tank reactor (CSTR) or miniplant setup: Equipped with temperature and pressure control.

- High-pressure gas manifold: For safe delivery of syngas.

- Decantation unit: For continuous phase separation.

- GC-MS system: For reaction monitoring and product analysis [5] [6].

Step-by-Step Procedure

1. Catalyst and Aqueous Phase Preparation:

- Dissolve the rhodium precursor (e.g., 2.2 mmol/L concentration) and the sulfoXantphos ligand in deionized water to form the catalyst solution.

- Add randomly methylated β-cyclodextrin (RAMEB) to the aqueous catalyst solution. The optimal CD/Rh molar ratio is between 100 and 750 [3]. Stir until a homogeneous solution is obtained.

2. Organic Phase Preparation:

- Prepare the substrate by dissolving this compound in a suitable organic solvent (e.g., toluene) if necessary. The protocol can also be run with neat M9D.

3. Continuous Reaction Setup:

- Transfer the aqueous catalyst phase to the continuous reactor.

- Begin circulating the organic phase (M9D) and pressurize the system with syngas.

- Heat the reactor to the target temperature, typically between 100°C and 160°C [3]. The system pressure should be maintained, often in the range of 1.8 to 30 MPa, depending on the specific process design [3] [2].

4. Continuous Operation and Monitoring:

- Operate the reactor continuously with a defined organic/aqueous phase ratio, typically optimized between 0.2 and 0.8 [3].

- Monitor reaction conversion and selectivity periodically by sampling the organic effluent and analyzing by GC-MS [5] [6].

5. Product Separation and Catalyst Recycling:

- Direct the reactor effluent to a decantation unit where the organic product phase separates from the aqueous catalyst phase.

- Continuously withdraw the organic phase containing the crude Methyl 11-oxoundecanoate.

- Return the aqueous catalyst phase to the reactor to complete the recycling loop.

Optimization and Analysis

Key Optimization Parameters: A tailored Design of Experiments (DoE) approach is highly recommended for optimization. Critical parameters and their optimized ranges are summarized in the table below [3].

Table 2: Key Optimization Parameters and Ranges

| Parameter | Investigated Range | Impact on Reaction |

|---|---|---|

| Temperature | 100 - 160 °C | Higher temperatures increase activity but may lead to catalyst deactivation. |

| CD/Rh Molar Ratio | 100 - 750 | Critical for enhancing substrate availability in the aqueous phase; higher ratios increase viscosity. |

| Catalyst Concentration | Up to 2.2 mmol/L | Higher concentrations increase activity; lower concentrations improve economic viability. |

| Organic/Aqueous Phase Ratio | 0.2 - 0.8 | Impacts productivity; higher ratios can increase throughput. |

| Syngas Pressure | 1.8 - 30 MPa | Required to maintain catalyst stability and drive the reaction [2]. |

Analytical Methods:

- Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying the reaction products [5] [6]. The aldehydes are separated on the GC column and identified by their characteristic mass fragmentation patterns.

- Sample Preparation: Dilute a small sample of the organic phase in a suitable volatile solvent (e.g., dichloromethane).

- Identification: Compare the retention times and mass spectra of the products to those of authentic standards or library spectra. The linear aldehyde (Methyl 11-oxoundecanoate) and any branched isomers can be distinguished.

- Rhodium Leaching Analysis: The rhodium content in the product phase can be determined using inductively coupled plasma mass spectrometry (ICP-MS), confirming minimal catalyst loss.

Expected Results and Data

When optimized, this continuous process yields high-performance results, as demonstrated in the following table summarizing data from a miniplant operation [3].

Table 3: Expected Performance Data from Continuous Miniplant Operation

| Performance Metric | Value Achieved |

|---|---|

| Product | Methyl 11-oxoundecanoate |

| Space-Time Yield (STY) | 76.5 kg h⁻¹ m⁻³ |

| Rhodium Leaching/Loss | 0.018 % h⁻¹ |

| Rhodium in Product | 79 ppb |

| Product per Catalyst Lost | 4.4 kg product per mg Rh lost |

The high regioselectivity towards the linear aldehyde is a key feature of the Rh-sulfoXantphos system. Machine learning models have shown that descriptors like the HOMO-LUMO gap of the alkene can significantly influence the linear-to-branched (L:B) regioselectivity in hydroformylation, with larger gap values favoring the linear product [7].

Troubleshooting

Table 4: Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

|---|

| Low Conversion | • Temperature too low • Catalyst concentration too low • Insufficient mixing | • Increase within the 100-160°C range. • Check catalyst preparation and concentration. • Ensure intense mixing in the reactor. | | Low Regioselectivity (Low L:B ratio) | • Incorrect ligand or ligand degradation • Sub-optimal CD/Rh ratio | • Verify ligand integrity and purity. • Re-optimize the CD/Rh ratio. | | Poor Phase Separation | • Emulsion formation • Viscosity too high (high CD/Rh) | • Adjust mixing intensity in the decanter. • Consider reducing the CD/Rh ratio. | | Significant Rhodium Leaching | • Ligand degradation or loss • Extreme process conditions | • Ensure ligand is in excess. • Avoid temperatures at the upper limit (>160°C). |

Conclusion

The presented protocol for the continuous hydroformylation of this compound offers a highly efficient and sustainable route to the bifunctional platform chemical Methyl 11-oxoundecanoate. The use of a cyclodextrin-mediated aqueous biphasic system with a rhodium-sulfoXantphos catalyst is the cornerstone of this process, enabling high yields, excellent regioselectivity, and most importantly, efficient catalyst recycling with minimal rhodium loss. This methodology represents a significant advancement in combining renewable feedstocks with economically viable and robust industrial chemical processes, contributing to the defossilization of the chemical industry.

References

- 1. | ChemTexts Hydroformylation [link.springer.com]

- 2. - Wikipedia Hydroformylation [en.wikipedia.org]

- 3. Continuous Production of Bifunctional Platform Chemicals From Plant... [pmc.ncbi.nlm.nih.gov]

- 4. - Methyl | CAS... | Larodan Research Grade Lipids 9 Decenoate [larodan.com]

- 5. - GC : A Powerful Technique for Hydrocarbon MS | Lab Manager Analysis [labmanager.com]

- 6. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 7. Machine learning predictions for regioselectivity of hydroformylation ... [degruyterbrill.com]

Comprehensive Application Notes and Protocols: Rh-Catalyzed Cyclodextrin-Mediated Aqueous Biphasic Hydroformylation of Methyl 9-Decenoate

Introduction and Process Significance

The transition toward renewable resources in the chemical industry has accelerated the development of sustainable catalytic processes for converting biomass-derived compounds into valuable chemical intermediates. Among these processes, the aqueous biphasic hydroformylation of unsaturated oleochemicals represents a strategically important route for producing bifunctional platform chemicals while addressing both economic and environmental considerations. Methyl 9-decenoate, derived from rapeseed oil ethenolysis, serves as an ideal substrate for this transformation, offering a renewable alternative to petrochemical feedstocks [1]. The integration of cyclodextrin mediators with rhodium catalysis in aqueous biphasic systems enables efficient hydroformylation while addressing the critical challenge of catalyst recycling, which has historically limited the industrial application of homogeneous catalytic processes for water-insoluble substrates [1] [2].

This application note provides comprehensive experimental protocols and performance data for the Rh-catalyzed cyclodextrin-mediated hydroformylation of this compound, based on optimized conditions developed through systematic Design-of-Experiments (DoE) methodology [1]. The process achieves exceptional space-time yields while minimizing precious metal loss, making it particularly relevant for researchers and industrial scientists working in sustainable chemistry, catalyst development, and bio-based polymer production. The continuous operation capability demonstrated at miniplant scale further enhances the industrial relevance of this methodology, providing a practical pathway for the production of bifunctional ester-aldehydes as key building blocks for bio-based polycondensates [3] [1].

Reaction Overview and Mechanism

Chemical Transformation

The hydroformylation of this compound involves the addition of syngas (H₂/CO) across the terminal double bond of the substrate, resulting in the formation of methyl 11-oxoundecanoate as the primary product. This bifunctional ester-aldehyde serves as a versatile platform chemical that can be subsequently converted to linear ω-amino esters, ω-hydroxy esters, or dicarboxylic acids through established chemical transformations [1]. These derivatives represent valuable monomers for the production of aliphatic polycondensates with potential applications as drop-in replacements for existing petrochemical-based polymers.

The regioselectivity of the hydroformylation reaction is controlled through the use of sulfonated Xantphos ligands, which promote the formation of the linear aldehyde product with high specificity. This selectivity is crucial for obtaining well-defined polymer building blocks with consistent chain lengths and properties. The aqueous biphasic system, enhanced by cyclodextrin mediators, enables efficient mass transfer of the water-insoluble substrate to the catalytic phase while facilitating straightforward product separation and catalyst recycling through simple phase decantation [1].

Cyclodextrin Mediation Mechanism

Cyclodextrins function as supramolecular mass transfer agents in the aqueous biphasic system through the formation of inclusion complexes with the hydrophobic substrate molecules. The conical structure of randomly methylated β-cyclodextrins features a hydrophobic internal cavity that can encapsulate the non-polar this compound molecule, while the hydrophilic exterior maintains solubility in the aqueous phase [1] [2]. This molecular encapsulation significantly enhances the substrate availability in the catalyst-containing aqueous phase, effectively addressing the solubility limitations that typically hinder the hydroformylation of long-chain olefins in aqueous media.

The cyclodextrin-mediated process operates through a dynamic complexation-decomplexation equilibrium, where substrate molecules are transported from the organic phase to the aqueous phase, released near the catalytic centers, and the resulting aldehyde products are similarly shuttled back to the organic phase [2]. This mechanism enables high reaction rates despite the inherent immiscibility of the reactants, while ensuring excellent retention of the valuable rhodium catalyst in the aqueous phase for recycling. The reusability of cyclodextrins without significant degradation further enhances the economic viability of the process, as they represent a non-recurring expense [1].

Materials and Methods

Chemical Substrates and Reagents

This compound (>98% purity, CAS 25601-41-6): Derived from rapeseed oil via ethenolysis, commercially available from suppliers including Larodan and BOC Sciences [4] [5]. The compound characteristics include molecular formula C₁₁H₂₀O₂, molecular weight 184.28 g/mol, and logP of 3.99 [6].

Catalytic system: Rh precursor (e.g., Rh(acac)(CO)₂), sulfonated Xantphos ligand (sulfoXantphos), and randomly methylated β-cyclodextrin (RAME-β-CD) as mediator [1].

Reaction gases: Syngas mixture (H₂:CO, 1:1 ratio) with high purity (>99.5%)

Catalyst Preparation

The aqueous catalyst solution is prepared by dissolving the rhodium precursor and sulfoXantphos ligand in deionized water at a ligand-to-metal ratio (L/Rh) of 4:1, followed by the addition of randomly methylated β-cyclodextrin. The cyclodextrin-to-rhodium ratio (CD/Rh) is maintained within the optimized range of 100-750, depending on the specific application [1]. The solution is pre-activated by stirring under syngas atmosphere (5-10 bar) at 80°C for 30 minutes before introduction of the organic substrate.

Analytical Methods

- Product quantification: Gas chromatography (GC) with flame ionization detection, using appropriate internal standards

- Rhodium trace analysis: Inductively coupled plasma mass spectrometry (ICP-MS) for quantification of metal leaching

- Aldehyde identification: NMR spectroscopy (¹H and ¹³C) for structural confirmation and regioselectivity determination

- Phase separation monitoring: Visual observation and interfacial tension measurements

Experimental Protocols

Batch Hydroformylation Procedure

Reactor Setup: Charge a 100 mL high-pressure autoclave with the organic phase (10 mmol this compound) and aqueous catalyst phase (20 mL containing 0.022 mmol Rh, 0.088 mmol sulfoXantphos, and cyclodextrin at CD/Rh = 500)

Reaction Conditions: Pressurize the system with syngas (H₂:CO = 1:1) to 20 bar total pressure and heat to 120°C with constant stirring at 1000 rpm [1]

Process Monitoring: Monitor pressure drop and maintain constant pressure by syngas replenishment. Sample periodically for GC analysis

Product Separation: After reaction completion (typically 4-6 hours), cool the reactor to room temperature, vent residual gases, and allow phases to separate by decantation

Catalyst Recycling: Recover the aqueous catalyst phase for subsequent runs, with make-up cyclodextrin (10-15% of initial charge) added after every third cycle

Continuous Miniplant Operation

System Configuration: Utilize a continuously stirred tank reactor (CSTR) with integrated phase separator and catalyst recycling loop [1]

Operating Parameters:

- Temperature: 115-125°C

- Pressure: 18-22 bar syngas

- Residence time: 4-6 hours

- Organic-to-aqueous phase ratio: 0.5-0.7

Process Control: Maintain constant syngas pressure through mass flow controllers and implement level control in the phase separator to minimize catalyst leaching

Long-term Operation: Monitor catalyst activity and selectivity over extended periods (100+ hours), with periodic analysis of rhodium content in the product stream (<100 ppb target) [1]

Process Optimization and Performance Data

Optimized Reaction Parameters

Table 1: Optimized reaction parameters for Rh-catalyzed cyclodextrin-mediated hydroformylation of this compound

| Parameter | Optimized Value | Experimental Range | Influence on Reaction |

|---|---|---|---|

| Temperature | 120°C | 100-160°C | Higher temperatures increase activity but promote catalyst deactivation |

| Pressure | 20 bar (CO:H₂=1:1) | 10-30 bar | Higher pressures increase reaction rate and regioselectivity |

| CD/Rh ratio | 500 | 100-750 | Higher ratios enhance mass transfer but increase viscosity |

| Catalyst concentration | 1.1 mM Rh | 0.5-2.2 mM | Higher concentrations increase rate but impact economics |

| Phase ratio (org/aq) | 0.6 | 0.2-0.8 | Higher ratios improve productivity but may reduce conversion |

| Stirring speed | 1000 rpm | 800-1200 rpm | Enhanced mixing improves interphase mass transfer |

Performance Metrics and Yield Data

Table 2: Performance metrics for this compound hydroformylation under optimized conditions

| Performance Indicator | Batch Process | Continuous Miniplant |

|---|---|---|

| Conversion | >95% | >98% |

| Selectivity to aldehyde | 90-92% | 87-90% |

| Regioselectivity (l/b) | >50:1 | >45:1 |

| Space-time yield | 45 kg h⁻¹ m⁻³ | 76.5 kg h⁻¹ m⁻³ |

| Rhodium leaching | 0.05% per cycle | 0.018% h⁻¹ |

| Rh in product | 150 ppb | 79 ppb |

| Catalyst productivity | 2.8 kg product mg⁻¹ Rh lost | 4.4 kg product mg⁻¹ Rh lost |

| Catalyst stability | 30% native activity after 5 cycles | Stable operation over 100 h |

The optimization of reaction parameters using Design-of-Experiments methodology reduced the number of required experiments from nearly 200 to just 39 without compromising predictive accuracy [1]. This systematic approach allowed for the identification of critical interactions between process variables, particularly between temperature and CD/Rh ratio, which significantly influence both reaction rate and catalyst stability.

Results and Applications

Product Characterization and Quality

The primary product, methyl 11-oxoundecanoate, is obtained as a colorless to pale yellow liquid with purity exceeding 98% after phase separation. Characterization by NMR spectroscopy confirms the linear aldehyde structure with minimal branching (<2%), which is critical for subsequent polymerization processes. The product exhibits excellent stability when stored under inert atmosphere at reduced temperatures (4°C), with no significant oxidation or degradation observed over several weeks.

The low rhodium contamination (79-150 ppb) in the product phase eliminates the need for additional metal removal steps, which represents a significant advantage over traditional homogeneous hydroformylation processes [1]. This attribute is particularly valuable for applications in polymer synthesis, where residual catalyst metals can lead to discoloration or accelerated polymer degradation.

Applications as Polymer Building Blocks

The bifunctional nature of methyl 11-oxoundecanoate enables its conversion to several valuable monomers for polycondensation reactions:

- ω-Amino esters: Through reductive amination of the aldehyde group, producing monomers for polyamide synthesis

- ω-Hydroxy esters: Via reduction of the aldehyde group, generating building blocks for polyester production

- Dicarboxylic acids: Through oxidation of the aldehyde functionality, creating monomers for various polycondensates

These derivatives serve as drop-in alternatives to existing petrochemical monomers while offering the potential for improved sustainability profiles [1]. The ability to fine-tune the chain length and functionality through selection of the oleochemical starting material provides additional flexibility in designing polymers with specific properties.

Process Visualizations

Figure 1: Mechanism of cyclodextrin-mediated aqueous biphasic hydroformylation showing the role of cyclodextrins in facilitating mass transfer between phases while retaining the Rh catalyst in the aqueous phase

Figure 2: Continuous miniplant process flow diagram showing the integration of reaction, separation, and catalyst recycling steps for efficient production of methyl 11-oxoundecanoate

Troubleshooting and Technical Notes

Reduced conversion rates: May indicate cyclodextrin degradation or rhodium catalyst deactivation. Check CD/Rh ratio and consider fresh catalyst preparation. Monitor viscosity increases that may suggest CD aggregation [1]

Increased rhodium leaching: Often caused by inadequate phase separation or incorrect CD/Rh ratio. Optimize phase ratio (organic/aqueous = 0.5-0.7) and ensure proper settling time in continuous operation [1]

Poor regioselectivity: Typically results from ligand degradation or incorrect L/Rh ratio. Verify sulfoXantphos integrity and maintain L/Rh ≥ 4:1. Excessive temperatures (>130°C) can also reduce selectivity [1]

Phase separation issues: May require adjustment of cyclodextrin concentration or use of co-solvents in minimal amounts. Ensure temperature during separation is below 40°C to enhance phase disengagement [2]

Pressure drop abnormalities: Could indicate catalyst poisoning or mass transfer limitations. Check gas dispersion and substrate quality for potential catalyst poisons

Scale-up Considerations and Economic Outlook

The continuous miniplant operation demonstrates the technical feasibility of scaling up this process, with space-time yields of 76.5 kg h⁻¹ m⁻³ achieving economically viable productivity levels [1]. The low rhodium loss rate (0.018% h⁻¹) translates to minimal precious metal replacement costs, while the ability to recycle the cyclodextrin mediators without significant degradation addresses a potential operational expense.

The This compound substrate is commercially available from renewable sources, with the global market showing promising growth driven by demand in cosmetics, flavorings, and pharmaceuticals [5]. Current pricing for high-purity material ranges from €138-150 per 100 mg for research quantities, with bulk pricing expected to decrease as production scales [4] [5]. The competitive positioning of this hydroformylation route depends on integrated biorefinery concepts that leverage existing biodiesel infrastructure for oleochemical production [1].

Conclusion and Future Perspectives

The Rh-catalyzed cyclodextrin-mediated aqueous biphasic hydroformylation of this compound represents a sustainable and efficient process for producing bifunctional platform chemicals from renewable resources. The integration of cyclodextrin mass transfer agents with aqueous biphasic catalysis successfully addresses the longstanding challenge of catalyst recycling in homogeneous hydroformylation, while maintaining high activity and selectivity.

The experimental protocols outlined in this application note provide researchers with robust methodologies for implementing this transformation at both batch and continuous scales. The optimized conditions derived from systematic DoE approaches enable predictable scale-up with minimal experimental effort. As industries increasingly seek defossilization strategies for chemical production, this process offers a practical pathway for incorporating bio-based monomers into existing polymer portfolios, supporting the transition toward a more sustainable chemical industry.

References

- 1. Continuous Production of Bifunctional Platform Chemicals From Plant... [pmc.ncbi.nlm.nih.gov]

- 2. (PDF) Rhodium- Catalyzed Olefin... Aqueous Biphasic [academia.edu]

- 3. Continuous Production of Bifunctional Platform Chemicals From Plant... [pubmed.ncbi.nlm.nih.gov]

- 4. - Methyl | CAS... | Larodan Research Grade Lipids 9 Decenoate [larodan.com]

- 5. Global Methyl - 9 Market Investment Landscape decenoate -2032 2025 [statsndata.org]

- 6. - methyl | SIELC Technologies 9 decenoate [sielc.com]

Methyl 9-decenoate ester-aldehyde bifunctional platform chemical

Chemical Profile of Methyl 9-decenoate

The table below consolidates the fundamental identification and physical property data for this compound from the search results.

| Property Category | Details |

|---|---|

| CAS Number | 25601-41-6 [1] [2] [3] |

| Molecular Formula | C₁₁H₂₀O₂ [1] [2] [3] |

| Molecular Weight | 184.28 g/mol [1] [4] |

| Synonyms | Methyl dec-9-enoate; 9-Decenoic acid, methyl ester [3] [4] |

| Purity | >98% (Available from specific suppliers) [1] |

| Physical State | Liquid [1] [3] |

| Boiling Point | 123 °C at 21 Torr [3] [5] [4] |

| Density | 0.883±0.06 g/cm³ (Predicted) [3] [4] |

| Log P | 3.99 [2] |

| Storage | Freezer [1], 2-8°C (under nitrogen) [5] [4] |

Applications and Experimental Context

The search results indicate that this compound is used across several industries, which highlights its value as a platform chemical. The main applications identified are:

- Flavor and Fragrance Industry: It is described as a compound with a "fruity, waxy odor" and is used to add pleasant aromas to products in food and cosmetics [3].

- Pharmaceutical Production: It is utilized in the production of pharmaceuticals and other chemical products, though specific details on its role were not provided [3].

- Cosmetics and Personal Care: A market report specifically notes its use in formulations for perfumes, lotions, and skincare products [6].

- Chemical Manufacturing: It serves as a building block in the manufacturing of other chemical products [3].

One search result mentioned a reverse-phase HPLC method for its analysis using a Newcrom R1 column and a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatibility) [2]. This can be a starting point for developing your own analytical protocols.

Proposed Workflow for Protocol Development

Given the lack of direct experimental data, the following diagram outlines a logical workflow for developing application protocols for this compound, from sourcing to application testing.

How to Proceed with Your Research

Since the existing public information is insufficient for creating detailed protocols, I suggest the following steps to acquire the necessary depth of information:

- Consult Specialized Literature: Use academic databases like SciFinder, Reaxys, or PubMed to search for scientific papers using the CAS number (25601-41-6) or the compound's name as a keyword. This is the most likely source for detailed synthetic procedures and application studies.

- Contact Suppliers Directly: Reach out to the chemical suppliers listed in the search results, such as Larodan or BOC Sciences [1] [4]. They often provide technical data sheets (SDS/TDS) and, upon request, may share application notes or purity certificates that contain more detailed information.

- Refine Your Search Strategy: You may find more specific experimental data by searching for the synthetic routes mentioned in one of the sources, which include methods like cross-metathesis or specific catalysts (e.g., Hoveyda-Grubbs catalyst) [3].

References

- 1. - Methyl | CAS... | Larodan Research Grade Lipids 9 Decenoate [larodan.com]

- 2. - methyl | SIELC Technologies 9 decenoate [sielc.com]

- 3. Cas 25601-41-6, 9 -Decenoic acid, methyl | lookchem ester [lookchem.com]

- 4. -Decenoic acid, 9 | 25601-41-6 methyl ester [chemicalbook.com]

- 5. -Decenoic acid, 9 | CAS#:25601-41-6 | Chemsrc methyl ester [chemsrc.com]

- 6. Global Methyl - 9 Market Investment Landscape 2025-2032 decenoate [statsndata.org]

Comprehensive Application Notes and Protocols: Continuous Production of Bifunctional Platform Chemicals from Methyl 9-Decenoate

Introduction

Methyl 9-decenoate is an unsaturated fatty acid ester derived from renewable resources that serves as a versatile platform chemical for synthesizing bifunctional compounds essential in pharmaceutical, fragrance, and polymer applications. As industries increasingly shift toward sustainable feedstocks, the development of efficient continuous processes for transforming this oleochemical into valuable derivatives has become a significant research focus. These notes provide detailed protocols for the continuous production of bifunctional chemicals from this compound, particularly through hydroformylation and metathesis reactions, enabling researchers to implement these methodologies in both laboratory and industrial settings. The advancement of such processes aligns with global sustainability initiatives like the European Green Deal and Chemicals Strategy for Sustainability, which promote the transition from fossil-based to renewable bio-based monomers for chemical synthesis [1].

The significance of this compound lies in its molecular structure that features both ester functionality and a terminal double bond, allowing for selective chemical transformations that yield dicarboxylic acids, ω-hydroxy esters, and ω-amino esters—key building blocks for biobased aliphatic polycondensates. Recent research has demonstrated that continuous flow systems employing homogeneous catalysis with efficient recycling mechanisms can achieve excellent space-time yields while minimizing precious metal catalyst losses, addressing critical economic and environmental challenges in sustainable chemical production [1] [2].

Chemical Properties, Applications, and Market Relevance

Fundamental Chemical Characteristics

This compound (CAS Registry Number: 25601-41-6) is a chemically versatile compound with the molecular formula C({11})H({20})O(_{2}) and a molecular weight of 184.28 g/mol. This unsaturated ester exists as a colorless to light yellow liquid at room temperature with a characteristic fruity, waxy odor that makes it valuable in fragrance applications. Its chemical structure features a terminal carbon-carbon double bond and an ester group, enabling diverse chemical transformations including hydroformylation, metathesis, and hydrogenation. The compound has a calculated boiling point of 524.05 K (250.9°C) and a melting point of 284.13 K (11.0°C), with a predicted density of 0.883±0.06 g/cm³. Its relatively high logP value of 3.99 indicates significant hydrophobicity, which influences solvent selection and biphasic reaction design [3] [4] [5].

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Formula | C({11})H({20})O(_{2}) | - | [4] |

| Molecular Weight | 184.28 | g/mol | [5] |

| Boiling Point | 123 | °C (at 21 Torr) | [5] |

| Density | 0.883±0.06 | g/cm³ | [5] |

| logP | 3.99 | - | [3] |

| Vapor Pressure | 13.37 | Pa at 25°C | [5] |

| Refractive Index | 1.438 (predicted) | - | [3] |

Industrial Applications and Market Landscape

The applications of this compound span multiple industries, leveraging its pleasant aroma, solvent properties, and chemical versatility. In the flavor and fragrance industry, it serves as a key ingredient for imparting fruity notes in perfumes, lotions, and skincare products. The pharmaceutical industry utilizes it as an intermediate in drug development and delivery systems, while its chemical functionality makes it valuable for producing lubricants and specialty polymers. The global market for this compound is experiencing promising growth driven by increasing consumer preference for natural ingredients and sustainable sourcing. Key market players include Wilmar, Larodan, BOC Sciences, Solarbio, Lingbao, and Pharmaffiliates Analytics and Synthetics, who supply various purity grades (>98% and <98%) to different industrial sectors [2] [4].

Market analysis indicates significant expansion opportunities in the cosmetic and personal care sectors, where this compound enhances product formulations and consumer appeal. The compound's market attractiveness stems from broader trends toward bio-based alternatives and green chemistry principles, though regulatory challenges and potential supply chain disruptions present constraints that require careful management. The price varies significantly based on purity and quantity, with research-grade material (95% purity) costing approximately $505.80 for 5 mg, while bulk industrial quantities are available at more competitive prices from chemical suppliers such as Shandong Ouchem Co., Ltd. and RongNa Biotechnology Co., Ltd. [2] [5].

Continuous Hydroformylation Protocol for Bifunctional Chemicals

Process Overview and Reaction Mechanism

The hydroformylation process transforms this compound into bifunctional platform chemicals through the addition of synthesis gas (CO/H₂) across the terminal double bond, producing ester-aldehydes that serve as precursors to ω-hydroxy esters, ω-amino esters, and dicarboxylic acids. This protocol utilizes a rhodium-based catalytic system enhanced by cyclodextrin mediators that improve water solubility and enable efficient catalyst recycling in an aqueous biphasic system. The continuous process achieves high regioselectivity for the linear aldehyde product, specifically methyl 11-oxoundecanoate, which is a key intermediate for pharmaceutical and polymer applications. This methodology represents a significant advancement over traditional batch processes by enabling continuous operation with minimal catalyst loss and excellent space-time yields [1].

The reaction mechanism involves the initial formation of a rhodium-cyclodextrin complex that facilitates the transfer of the hydrophobic substrate from the organic to the aqueous phase where hydroformylation occurs. The cyclodextrin acts as a supramolecular shuttle, enhancing the interfacial transport while maintaining catalyst stability. The optimal reaction conditions were determined through a tailored experimental design approach that reduced the required experiments from nearly 200 to just 39 without sacrificing predictive accuracy, demonstrating the efficiency of this optimization strategy for complex reaction systems [1].

Diagram 1: Continuous hydroformylation process workflow showing the aqueous biphasic system with catalyst recycling. The process demonstrates efficient phase separation and minimal rhodium loss.

Detailed Experimental Protocol

3.2.1 Materials and Equipment Setup

- Materials: this compound (>98% purity, Larodan or equivalent), Rhodium precursor catalyst (e.g., Rh(acac)(CO)₂), randomly methylated β-cyclodextrin (degree of substitution ~1.8), Synthesis gas (CO:H₂ = 1:1, 99.99% purity), Deionized water (HPLC grade), Acetonitrile (HPLC grade) [1] [6].

- Equipment: Continuous stirred tank reactor (CSTR) or fixed-bed reactor system, Syngas mass flow controllers, High-pressure liquid chromatography system (HPLC) with UV/RI detection, Decanter for phase separation, In-line FTIR for reaction monitoring, Back-pressure regulator for system pressure control.

3.2.2 Reaction Procedure

Catalyst Solution Preparation: Dissolve the rhodium precursor (0.001-0.01 mol% relative to substrate) and methylated β-cyclodextrin (molar ratio CD:Rh = 10:1 to 50:1) in deionized water to form the aqueous catalyst phase. Sparge with nitrogen for 10 minutes to remove dissolved oxygen [1].

Continuous Reaction System Assembly:

- Set up the continuous reactor system with precise temperature control (±1°C) and pressure monitoring.

- Feed the organic phase (this compound, 0.5-1.0 M in water) and aqueous catalyst phase using HPLC pumps at a flow rate ratio of 1:5 to 1:10 (organic:aqueous).

- Introduce synthesis gas at 10-30 bar pressure, maintaining a gas-to-liquid volume ratio of 2:1 to 5:1.

- Maintain reaction temperature between 80-120°C with mixing intensity of 500-1000 rpm to ensure efficient phase contact [1].

Continuous Operation and Product Separation:

- Allow the system to stabilize for 3-5 residence times before collecting data.

- Direct the reactor effluent to a decanter where the organic product phase separates spontaneously from the aqueous catalyst phase.

- Monitor conversion and selectivity using in-line FTIR or periodic HPLC sampling.

- Recirculate the aqueous catalyst phase to the reactor with minimal make-up catalyst [1].

Product Purification and Analysis:

- Wash the separated organic phase with water to remove residual cyclodextrin.

- Analyze aldehyde yield by GC or HPLC using appropriate standards.

- Determine rhodium content in the product phase by ICP-MS to quantify catalyst loss [1].

Table 2: Optimized Reaction Conditions for Continuous Hydroformylation of this compound

| Parameter | Optimal Range | Unit | Impact on Reaction |

|---|---|---|---|

| Temperature | 80-120 | °C | Higher temperatures increase rate but may reduce selectivity |

| Pressure | 10-30 | bar | Higher pressure favors conversion and linear selectivity |

| Rh Concentration | 0.001-0.01 | mol% | Affects reaction rate and cost efficiency |

| Cyclodextrin:Rh Ratio | 10:1 to 50:1 | mol/mol | Enhances solubility and catalyst retention |

| Residence Time | 60-120 | minutes | Determines conversion level and productivity |

| Organic:Aqueous Ratio | 1:5 to 1:10 | v/v | Affects mass transfer and phase separation |

Performance Metrics and Process Economics

The continuous hydroformylation process achieves exceptional performance with this compound conversions exceeding 95% and selectivity to methyl 11-oxoundecanoate of >90%. The space-time yield reaches 76.5 kg h⁻¹ m⁻³, significantly outperforming traditional batch processes. Critically, the catalyst recycling efficiency maintains approximately 30% of native activity through multiple cycles, with remarkably low rhodium loss of only 0.018% per hour of operation. The product stream contains rhodium at levels as low as 79 parts per billion (ppb), equivalent to 4.4 kg of product per mg of catalyst lost, demonstrating outstanding catalyst utilization efficiency. These metrics make the process economically viable for industrial implementation, particularly when considering the high value of the resulting bifunctional chemicals [1].

Analytical Methods and Characterization Protocols

HPLC Analysis of this compound and Derivatives

The analysis and purification of this compound and its hydroformylation products require robust chromatographic methods. A reliable reverse-phase HPLC method has been developed using a Newcrom R1 column (or equivalent C18 column) with dimensions of 4.6 × 150 mm and 3 µm particle size. The mobile phase consists of acetonitrile/water mixture (typically 70:30 to 80:20 v/v) with 0.1% phosphoric acid added to improve peak shape. For mass spectrometry compatibility, phosphoric acid should be replaced with 0.1% formic acid. The flow rate is maintained at 1.0 mL/min with column temperature stabilized at 30°C, and detection is performed using both UV (210 nm for carbonyl chromophore) and refractive index detectors [7].

The sample preparation involves dissolving the reaction mixture in acetonitrile at approximately 1 mg/mL concentration and filtering through a 0.45 µm PTFE membrane before injection. Under these conditions, this compound typically elutes at 8.5-9.5 minutes, while the hydroformylation product methyl 11-oxoundecanoate elutes at 6.5-7.5 minutes due to its increased polarity. This method effectively separates starting material from products and identifies potential by-products, with a quantification limit of approximately 0.1 mg/mL for both compounds. The method is scalable and can be adapted for preparative separation using columns with larger dimensions (21.2 × 150 mm) and adjusted flow rates [7].

Characterization of Reaction Products

Comprehensive characterization of the bifunctional products confirms chemical structure and purity. Methyl 11-oxoundecanoate should be characterized by:

- FTIR spectroscopy: Key absorption bands at 1725-1740 cm⁻¹ (ester C=O), 1720-1730 cm⁻¹ (aldehyde C=O), 2700-2800 cm⁻¹ (aldehyde C-H), and no absorption for terminal double bond (1640-1680 cm⁻¹).

- NMR spectroscopy: ¹H NMR (CDCl₃) shows characteristic signals at δ 9.76 (t, 1H, -CHO), δ 3.66 (s, 3H, -OCH₃), δ 2.41 (td, 2H, -C(O)CH₂-), δ 2.30 (t, 2H, -C(O)CH₂CH₂-), and the absence of vinyl protons at δ 4.9-5.8.

- Mass spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 229.2 and [M+Na]⁺ at m/z 251.2, confirming the molecular weight of 228.29 g/mol.

Purity assessment should include determination of aldehyde content by titration with hydroxylamine hydrochloride and measurement of acid value to assess potential aldehyde oxidation during processing. The water content should be maintained below 0.1% to prevent stability issues during storage [1] [4].

Alternative Synthesis Pathways: Metathesis-Based Production

Cross-Metathesis with Acrylonitrile

An alternative synthetic approach to bifunctional chemicals from this compound involves cross-metathesis reactions with functionalized alkenes. A patented process demonstrates the production of methyl 10-cyano-dec-9-enoate through cross-metathesis of this compound with acrylonitrile using second-generation Hoveyda-Grubbs catalyst. This transformation yields a cyano-functionalized ester with applications in pharmaceutical synthesis and polymer chemistry. The reaction is typically performed in toluene at 100°C for 1 hour under inert atmosphere, achieving approximately 82% yield of the desired product [8] [4].